molecular formula C17H12N6S B2364672 2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 879472-27-2

2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2364672
CAS No.: 879472-27-2
M. Wt: 332.39
InChI Key: GEQLHJRLIJNBQF-UHFFFAOYSA-N
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Description

The compound “2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl) acetonitrile with hydrazine hydrate to form pyrazolopyrimidine, which then condenses with aromatic aldehydes to form pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are isoelectronic with the purine ring, making this compound a potential isosteric replacement for purines .


Chemical Reactions Analysis

The compound shows good inhibitory effect with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM . This suggests that it has potential as a cytotoxic agent.

Scientific Research Applications

Synthesis and Characterization

2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is synthesized through a process involving cyclocondensation reactions. The regioselectivity of these reactions has been confirmed both experimentally and theoretically using ab initio quantum chemical calculations. This includes the use of Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set (Salem et al., 2015).

Potential Antimicrobial Agents

Some derivatives of this compound have shown promising results as potential antimicrobial agents. In particular, certain synthesized compounds have demonstrated significant potency against various microbial strains, suggesting their potential application in the development of new antimicrobial drugs (Mabkhot et al., 2016).

Antituberculous Agent

Structural analogs of this compound have been synthesized and evaluated for tuberculostatic activity. This research helps in understanding the structure-activity relationships of these compounds, contributing to the development of new antituberculous agents (Titova et al., 2019).

Insecticidal Properties

A novel series of biologically active heterocyclic compounds, including derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, have been synthesized with demonstrated insecticidal properties. This research opens avenues for their potential use as insecticidal agents (Soliman et al., 2020).

Anticancer Agents

The compound has been utilized in the synthesis of new heterocyclic structures with potential as anticancer agents. These compounds have been evaluated against specific cancer cell lines, demonstrating moderate to high anticancer activity (Abdelhamid et al., 2016).

Future Directions

The compound “2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a novel CDK2 targeting compound . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent.

Properties

IUPAC Name

10-(3-methylphenyl)-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6S/c1-11-4-2-5-12(8-11)23-16-13(9-19-23)17-20-15(14-6-3-7-24-14)21-22(17)10-18-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQLHJRLIJNBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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